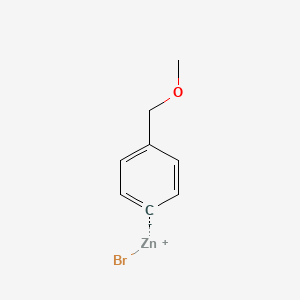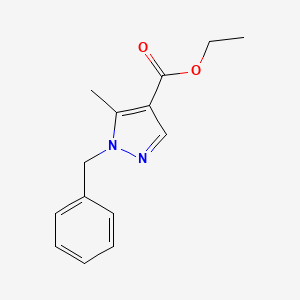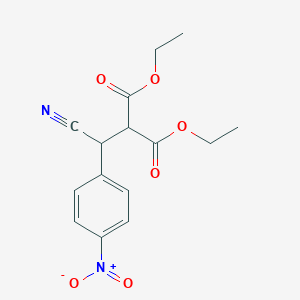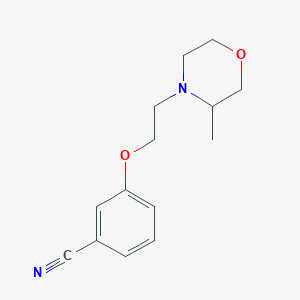![molecular formula C14H17NO2 B14902227 2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol](/img/structure/B14902227.png)
2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol is an organic compound that features a naphthalene ring substituted with a methoxy group and an aminoethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol typically involves the reaction of 2-methoxynaphthalene with an appropriate amine and ethanol. One common method includes the following steps:
Starting Materials: 2-methoxynaphthalene, formaldehyde, and ethanolamine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and neutralization. The product is then extracted and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: N-substituted aminoethanol derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
相似化合物的比较
Similar Compounds
2-{[(4-Methoxynaphthalen-1-yl)methyl]amino}ethanol: Similar structure but with a methoxy group at the 4-position.
2-{[(2-Methoxynaphthalen-1-yl)ethynyl]phenyl}-4-methylbenzenesulfonamide: Contains an ethynyl linkage and a sulfonamide group.
2-(6-Methoxynaphthalen-2-yl)propionamide: Features a propionamide group instead of an aminoethanol moiety.
Uniqueness
2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol is unique due to its specific substitution pattern and the presence of both an amino and an ethanol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
2-[(2-methoxynaphthalen-1-yl)methylamino]ethanol |
InChI |
InChI=1S/C14H17NO2/c1-17-14-7-6-11-4-2-3-5-12(11)13(14)10-15-8-9-16/h2-7,15-16H,8-10H2,1H3 |
InChI 键 |
JGZPWDAUIBQIOU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(tert-Butyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14902152.png)
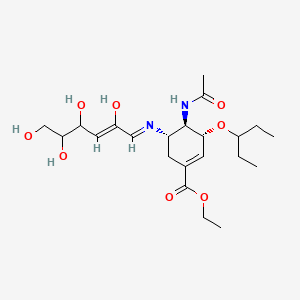


![2-[4-(morpholin-4-ylsulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14902176.png)
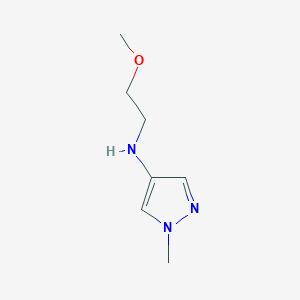

![(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14902192.png)

